molecular formula C16H15NO B7505786 Azetidin-1-yl-(4-phenylphenyl)methanone

Azetidin-1-yl-(4-phenylphenyl)methanone

Cat. No. B7505786
M. Wt: 237.30 g/mol
InChI Key: VTPBMFOMBRTAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(4-phenylphenyl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of ketones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(4-phenylphenyl)methanone is not well understood. However, studies have suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
Azetidin-1-yl-(4-phenylphenyl)methanone has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Azetidin-1-yl-(4-phenylphenyl)methanone is its potential use in the development of new drugs. However, there are limitations to its use in lab experiments. This compound is relatively new, and there is limited information available on its properties and potential applications. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on Azetidin-1-yl-(4-phenylphenyl)methanone. One of the significant directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Studies could also focus on the synthesis of this compound and its derivatives to improve its availability for research purposes.
Conclusion:
Azetidin-1-yl-(4-phenylphenyl)methanone is a synthetic compound that has potential applications in various scientific research fields. This compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new drugs and a better understanding of its properties and potential applications.

Synthesis Methods

Azetidin-1-yl-(4-phenylphenyl)methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-phenylbenzaldehyde with ethyl 2-oxoacetate in the presence of ammonium acetate and ethanol. This reaction leads to the formation of ethyl 2-(4-phenylphenyl)-2-oxoacetate, which is then treated with hydrazine hydrate to obtain Azetidin-1-yl-(4-phenylphenyl)methanone.

Scientific Research Applications

Azetidin-1-yl-(4-phenylphenyl)methanone has shown potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

azetidin-1-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16(17-11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBMFOMBRTAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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